molecular formula C14H27NO2 B14425088 Ethyl 2-[1-(butylamino)ethylidene]hexanoate CAS No. 84487-82-1

Ethyl 2-[1-(butylamino)ethylidene]hexanoate

Cat. No.: B14425088
CAS No.: 84487-82-1
M. Wt: 241.37 g/mol
InChI Key: UMUBFFAYRUGPBW-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(butylamino)ethylidene]hexanoate is an organic compound with the molecular formula C14H27NO2. It is characterized by the presence of an ester group and a secondary amine group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(butylamino)ethylidene]hexanoate typically involves the reaction of hexanoic acid with ethyl alcohol in the presence of a catalyst to form the ester. The resulting ester is then reacted with butylamine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(butylamino)ethylidene]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The secondary amine group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted amines.

Scientific Research Applications

Ethyl 2-[1-(butylamino)ethylidene]hexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism by which ethyl 2-[1-(butylamino)ethylidene]hexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-[1-(butylamino)ethylidene]hexanoate can be compared with other similar compounds, such as:

    Ethyl 2-[1-(methylamino)ethylidene]hexanoate: This compound has a similar structure but with a methyl group instead of a butyl group. The difference in alkyl chain length can affect its chemical properties and reactivity.

    Ethyl 2-[1-(propylamino)ethylidene]hexanoate: Similar to the above compound, but with a propyl group

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which can be tailored for various applications in research and industry.

Properties

CAS No.

84487-82-1

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

ethyl 2-[1-(butylamino)ethylidene]hexanoate

InChI

InChI=1S/C14H27NO2/c1-5-8-10-13(14(16)17-7-3)12(4)15-11-9-6-2/h15H,5-11H2,1-4H3

InChI Key

UMUBFFAYRUGPBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C)NCCCC)C(=O)OCC

Origin of Product

United States

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